molecular formula C14H12N2O4 B6414867 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid CAS No. 1258613-76-1

6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6414867
CAS No.: 1258613-76-1
M. Wt: 272.26 g/mol
InChI Key: LLMHUGPXQSYVHJ-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes an amino group, a methoxycarbonylphenyl group, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid typically involves multiple steps. One common method includes the reaction of 4-methoxycarbonylphenylboronic acid with 6-amino-2-chloropyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction. The resulting intermediate is then subjected to further reactions to introduce the picolinic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methoxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the picolinic acid moiety can chelate metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: Known for its role in zinc transport and antiviral properties.

    4-Amino-3,5,6-trichloropicolinic acid: Used as a herbicide.

    6-Indazolyl-2-picolinic acids: Studied for their herbicidal activity.

Uniqueness

6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-amino-3-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-8(3-5-9)10-6-7-11(15)16-12(10)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMHUGPXQSYVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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